1-(4-Ethenylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone
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Overview
Description
1-(4-Ethenylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone is a synthetic organic compound that features a piperidine ring substituted with an ethenyl group and a sulfonyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling of an alkene with a halide or triflate occurs.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethenylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Ethenylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique structural features.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Ethenylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound may modulate signaling pathways such as the GABAergic or dopaminergic pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Methylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone
- 1-(4-Phenylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone
- 1-(4-Ethylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone
Comparison: 1-(4-Ethenylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethenyl group allows for additional functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-ethenylpiperidin-1-yl)-2-propan-2-ylsulfonylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-4-11-5-7-13(8-6-11)12(14)9-17(15,16)10(2)3/h4,10-11H,1,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPJIRGCLIVSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC(=O)N1CCC(CC1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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